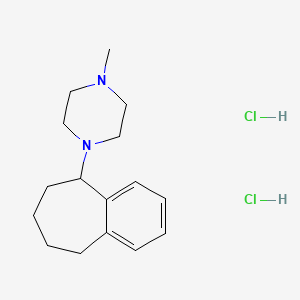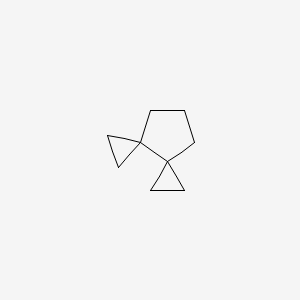![molecular formula C9H10O4 B14688489 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione CAS No. 24362-73-0](/img/structure/B14688489.png)
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione is a unique compound that belongs to the class of propellanoid dilactones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione typically involves the reaction of cyclopentanone-2,2-diacetic acid with appropriate reagents to form the dilactone acylal. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the formation of the tricyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dioxatricyclo[3.3.3.01,5]undecane-3,7-dione: Another propellanoid dilactone with similar structural features but different functional groups.
Tetrahydro-3a,6a-propanofuro-[3,2-b]furan-2,5-dione: A compound with a related tricyclic ring system but distinct chemical properties.
Uniqueness
3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione is unique due to its specific tricyclic ring system and the presence of two dioxane rings.
Propriétés
Numéro CAS |
24362-73-0 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
3,7-dioxatricyclo[3.3.3.01,5]undecane-2,4-dione |
InChI |
InChI=1S/C9H10O4/c10-6-8-2-1-3-9(8,5-12-4-8)7(11)13-6/h1-5H2 |
Clé InChI |
HOPSFJHQWVAGAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC23COCC2(C1)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


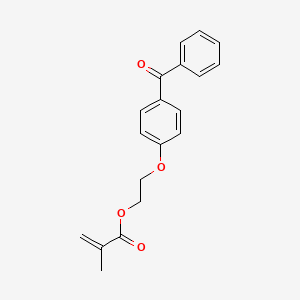
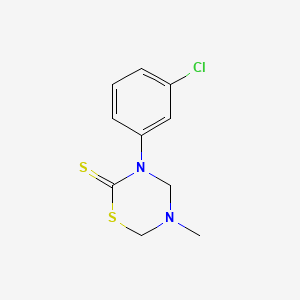
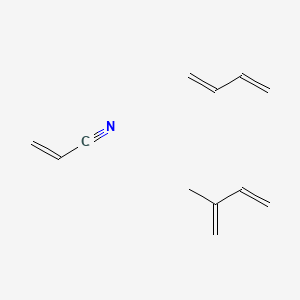
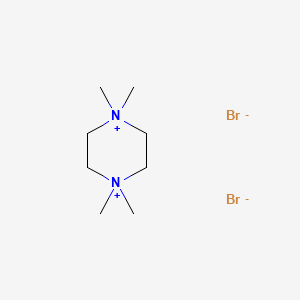
![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)
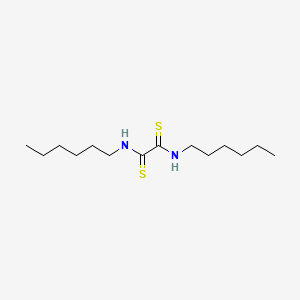
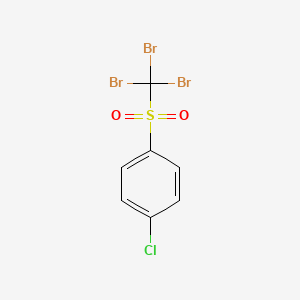

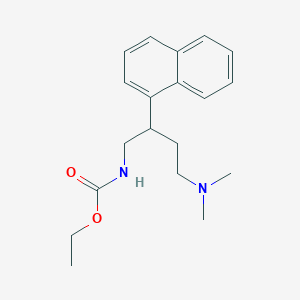

![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)

